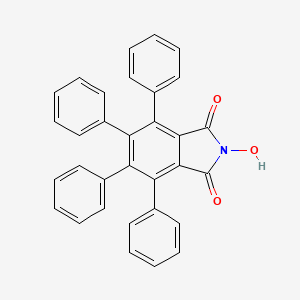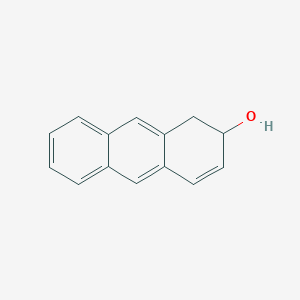
3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one is an organic compound that belongs to the class of bicyclic ketones. These compounds are characterized by their two-ring structure and the presence of a ketone functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under various conditions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with a similar structure but different reactivity.
Bicyclo[2.2.2]octan-2-one: A compound with a larger ring system, offering different chemical properties.
Norbornanone: A well-known bicyclic ketone used in various chemical studies.
Uniqueness
3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one is unique due to its specific ring structure and the presence of the ketone functional group, which imparts distinct reactivity and properties compared to other bicyclic ketones.
Propiedades
Número CAS |
862832-26-6 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
tricyclo[6.2.2.02,7]dodec-2(7)-en-9-one |
InChI |
InChI=1S/C12H16O/c13-12-7-8-5-6-11(12)10-4-2-1-3-9(8)10/h8,11H,1-7H2 |
Clave InChI |
IQWNLONYRKCDHE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3CCC2C(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid](/img/structure/B12543899.png)
![3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]](/img/structure/B12543910.png)
![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)

![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)

![3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one](/img/structure/B12543931.png)
![9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12543938.png)
![Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury](/img/structure/B12543940.png)



